molecular formula C17H14ClN3O4S B2451048 5-[(2-chlorophenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide CAS No. 878716-31-5

5-[(2-chlorophenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No. B2451048
CAS RN: 878716-31-5
M. Wt: 391.83
InChI Key: DTFXEWOTMYDZDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central furan ring. The exact structure would depend on the specific synthesis route used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer and Apoptosis Induction : The synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives has shown that these compounds exhibit moderate to strong antiproliferative activity and can induce apoptosis in human leukemia cell lines. This indicates their potential as anticancer agents (Chandrappa et al., 2009).

  • Nematicidal and Antimicrobial Activity : A new series of compounds synthesized by reaction with thioglycolic acid demonstrated significant nematicidal activity against certain nematodes and also showed appreciable antibacterial and antifungal activities, suggesting their application in agricultural and pharmaceutical fields (Reddy et al., 2010).

  • Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and shown to possess COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities with reduced gastrointestinal toxicity, indicating their potential as safer anti-inflammatory drugs (Abu‐Hashem et al., 2020).

  • Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and demonstrated significant in vitro and in vivo activity against protozoal infections, showcasing their potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis and Chemical Properties

  • Thiazole and 1,3,4-Thiadiazole Derivatives : Research into thiazole and 1,3,4-thiadiazole derivatives has revealed their potential as potent anticancer agents, highlighting the importance of the thiazole moiety in pharmacological activity (Gomha et al., 2017).

  • Furan Ring Containing Organic Ligands : The synthesis and analysis of furan ring-containing organic ligands and their metal complexes demonstrated their antimicrobial activities, suggesting their use in developing new antimicrobial agents (Patel, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c1-10(22)8-15-19-17(26-21-15)20-16(23)14-7-6-11(25-14)9-24-13-5-3-2-4-12(13)18/h2-7H,8-9H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFXEWOTMYDZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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